4-BROMO-2-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL
Overview
Description
4-BROMO-2-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL is a complex organic compound that features a brominated phenol core with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine moiety can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the piperazine derivative with 3-methoxybenzyl chloride under basic conditions to form the desired intermediate.
Bromination and Phenol Formation: The final step involves the bromination of the phenol group using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Quinones
Reduction: De-brominated phenol
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4-BROMO-2-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with various biological targets, including receptors and enzymes.
Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-BROMO-2-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity . This interaction can lead to various pharmacological effects, including antidepressant and antipsychotic activities.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-3-METHYLPHENOL: Another brominated phenol with similar chemical properties but lacking the piperazine moiety.
2-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-4-(3-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE: A compound with a similar piperazine structure but different substituents.
Uniqueness
4-BROMO-2-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL is unique due to its specific combination of a brominated phenol and a methoxyphenyl-substituted piperazine. This unique structure allows it to interact with a distinct set of biological targets, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
4-bromo-2-[[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2/c1-24-18-4-2-3-15(11-18)13-21-7-9-22(10-8-21)14-16-12-17(20)5-6-19(16)23/h2-6,11-12,23H,7-10,13-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVAHUGCCUVBPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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